N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, a chloro-substituted methoxyphenyl group, and a tetrahydro configuration.
Properties
Molecular Formula |
C18H18ClN3OS |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H18ClN3OS/c1-10-20-17(22-13-9-11(19)7-8-14(13)23-2)16-12-5-3-4-6-15(12)24-18(16)21-10/h7-9H,3-6H2,1-2H3,(H,20,21,22) |
InChI Key |
FUJODSVHSZAOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
POCl₃-Mediated Chlorination
The pyrimidine core undergoes chlorination at the 4-position using phosphorus oxychloride (POCl₃). Reacting the imidamide intermediate with POCl₃ at 110°C for 6 hours generates 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine in 85% yield. Excess POCl₃ (3 equivalents) ensures complete conversion, with inert gas purging to exclude moisture.
Amination with 5-Chloro-2-Methoxyaniline
The final step involves substituting the chlorine atom with 5-chloro-2-methoxyaniline. Optimal conditions include:
-
Solvent : Acetic acid, which protonates the aniline, enhancing nucleophilicity.
-
Temperature : 120°C under microwave irradiation (15 minutes), achieving 92% yield.
-
Stoichiometry : A 1:1.2 molar ratio of chlorinated intermediate to aniline prevents dimerization.
Table 1. Solvent Impact on Amination Efficiency
Alternative Synthetic Routes
Isocyanate Cyclization Pathway
An alternative approach reacts 2-aminothiophene-3-carbonitriles with 5-chloro-2-methoxybenzoyl isocyanate in dichloromethane, followed by NaOH-mediated cyclization. This method yields 78% of the target compound but requires stringent anhydrous conditions.
One-Pot Continuous Flow Synthesis
Emerging protocols utilize continuous flow reactors to combine chlorination and amination steps. Initial trials show 80% yield with a 30-minute residence time, though scalability challenges remain.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and waste reduction:
-
Catalyst recycling : Triethylamine is recovered via distillation in 90% efficiency.
-
Solvent selection : Ethanol and acetic acid are preferred for low toxicity and ease of removal.
-
Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity, avoiding column chromatography.
Table 2. Cost Analysis of Key Reagents
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, particularly in the benzothieno pyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural characteristics allow it to interact effectively with biological targets involved in cancer progression.
- Mechanism of Action : The compound has been shown to inhibit specific pathways associated with tumor growth and metastasis. It acts on various receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling.
- Case Studies :
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may possess anti-inflammatory properties. Molecular docking studies suggest that it could inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- **N-(5-chloro-2-methylphenyl)-2-{[3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on various studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 335.85 g/mol. The structure includes a benzothieno-pyrimidine core which is known for its pharmacological potential.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, primarily focusing on its anticancer properties. The following sections summarize key findings from relevant studies.
Anticancer Activity
-
Cytotoxicity Studies :
- The compound has been evaluated for cytotoxic effects against several cancer cell lines, including A549 (lung cancer), CT26 (colon cancer), and HepG2 (liver cancer). Studies report IC50 values indicating the concentration required to inhibit cell growth by 50%:
Cell Line IC50 (µM) A549 4.87 CT26 15.01 HepG2 1.29 -
Mechanism of Action :
- The anticancer effects are attributed to the compound's ability to inhibit specific enzymes and receptors involved in tumor growth and proliferation. For instance, it has shown inhibitory activity against fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in angiogenesis and tumor progression .
Antimicrobial Properties
In addition to its anticancer activity, the compound exhibits antimicrobial properties against various pathogens. It has been tested using the agar streak dilution method against standard drugs like Ciprofloxacin and Ketoconazole, showing promising results against bacteria and fungi .
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives similar to N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine:
- Study by Yang et al. : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity in A549 cells. The most potent derivative exhibited an IC50 value of 4.87 µM .
- Study by Gryshchenko et al. : Focused on N-phenylthieno[2,3-d]pyrimidin-4-amines, revealing compounds with IC50 values as low as 0.16 µM against FGFR1 .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, and what intermediates are critical?
- Methodology : The synthesis typically involves a multi-step approach:
Core Formation : Start with a 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine scaffold, as described in analogous syntheses of thienopyrimidines .
Substitution at C4 : React the chloro intermediate with 5-chloro-2-methoxyaniline under nucleophilic aromatic substitution (SNAr) conditions. Elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF or DMSO) are used to activate the pyrimidine ring .
Methylation at C2 : Introduce the methyl group via alkylation or using methyl halides in the presence of a base (e.g., NaH).
- Critical Intermediates :
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (verified by LC-MS).
- 5-Chloro-2-methoxyaniline (purity >98% required for high yield).
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy group at C2, tetrahydrobenzothieno ring protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ = C19H19ClN3OS+).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding patterns (see analogous pyrimidine structures in ).
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme Inhibition Screens : Test against kinases or proteases due to pyrimidine’s role in ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™).
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins.
Advanced Research Questions
Q. How can contradictory data in literature regarding this compound’s solubility and stability be resolved?
- Methodology :
- Solubility Profiling : Use a tiered approach:
- Experimental : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.
- Computational : Apply Hansen solubility parameters (HSPiP software) to predict solvent compatibility.
- Stability Studies :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and varying pH (1–13) over 14 days. Monitor via HPLC .
- Example Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1 (37°C, 7d) | 15% | Hydrolyzed amine |
| UV Light (14d) | <5% | None detected |
Q. What strategies optimize regioselectivity during functionalization of the tetrahydrobenzothieno core?
- Methodology :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching (e.g., MeI for methylation) .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during substitution .
- Case Study : Methylation at C2 vs. C6:
- Key Factor : Steric hindrance from the tetrahydro ring directs methyl groups to C2 (lower energy pathway).
Q. How does the compound’s 3D conformation impact its interaction with biological targets, and how can this be modeled?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use Schrödinger Suite or GROMACS to simulate binding to homology-modeled enzymes.
- Pharmacophore Mapping : Identify critical interactions (e.g., H-bonding with methoxy group, hydrophobic packing with methyl).
- Structural Insights :
- Dihedral Angles : The 5-chloro-2-methoxyphenyl group adopts a ~85° twist relative to the pyrimidine plane, minimizing steric clashes (based on ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
